1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
Description
1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative featuring two pyrazole rings. The parent pyrazole at position 4 is substituted with an amine group, while the methyl group at position 1 is further modified with a 1,3-dimethylpyrazole moiety. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Pyrazole derivatives are widely studied for their bioactivity, including kinase inhibition and anti-inflammatory effects .
Properties
Molecular Formula |
C9H13N5 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H13N5/c1-7-3-9(13(2)12-7)6-14-5-8(10)4-11-14/h3-5H,6,10H2,1-2H3 |
InChI Key |
MLYDJXAVTDTQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CN2C=C(C=N2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction is usually carried out in ethanol as a solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkylated pyrazole derivatives.
Scientific Research Applications
1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Structural Modifications and Activity Trends
The biological activity of pyrazole derivatives is highly sensitive to substituent type, position, and electronic configuration. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural Features and Activity Comparisons
Key Observations :
Substituent Electronic Effects :
- Electron-withdrawing groups (e.g., chloro in 1-[(3-chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine ) increase lipophilicity but may reduce aqueous solubility .
- Electron-donating groups (e.g., methyl in the target compound) enhance metabolic stability and moderate activity .
Steric Effects :
- Bulky substituents (e.g., phenyl in 3-methyl-1-phenyl-1H-pyrazol-5-amine ) lead to steric hindrance, reducing binding affinity to targets like TNF-α .
- The 1,3-dimethylpyrazole group in the target compound balances steric bulk and electronic effects, optimizing receptor interactions .
Positional Isomerism :
- Replacement of the pyrazole substituent with positional isomers (e.g., 1-tert-butyl-3-(p-tolyl)-1H-pyrazol-4-amine ) resulted in >90% loss of TNF-α inhibitory activity .
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | LogP | Solubility (mg/mL) | Plasma Protein Binding | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | 2.1 | 0.8 (PBS) | 85% | High (CYP3A4 resistant) |
| 1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-4-amine | 3.5 | 0.2 (PBS) | 92% | Moderate |
| 1-[(1-Methylpiperidin-3-yl)methyl]-1H-pyrazol-4-amine | 1.8 | 1.5 (PBS) | 78% | High |
- The target compound’s lower LogP (2.1) compared to dichlorophenyl analogs improves aqueous solubility, critical for oral bioavailability .
Biological Activity
1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a compound within the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is with a molecular weight of approximately 205.26 g/mol. Its structure features a dual pyrazole ring system, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H15N5 |
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | This compound |
| InChI Key | PMYGCSNXZGUAHI-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of specific pyrazole derivatives under controlled conditions. Methods often include the use of bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the formation of the desired product.
Anticancer Properties
Research has shown that pyrazole derivatives exhibit significant anticancer activity across various cancer types. Specifically, compounds similar to this compound have demonstrated antiproliferative effects against several cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Prostate Cancer
In vitro studies indicate that these compounds can inhibit cell growth and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways related to cell survival and proliferation .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. Studies have reported that pyrazole derivatives show activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures inhibited the growth of pathogens such as Escherichia coli and Staphylococcus aureus effectively .
Additionally, antifungal activity has been noted against various fungal strains, suggesting that these compounds could serve as potential candidates for developing new antimicrobial agents .
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
- Receptor Modulation : It can bind to receptors that regulate cell signaling pathways, altering cellular responses to external stimuli.
The detailed mechanisms are still under investigation but involve complex biochemical interactions that warrant further exploration .
Case Studies
Recent studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Study on Anticancer Activity : A series of experiments demonstrated that certain pyrazole-containing compounds significantly reduced tumor size in animal models of breast and lung cancer.
- Antimicrobial Efficacy : A comparative study showed that pyrazole derivatives exhibited lower minimum inhibitory concentrations (MICs) than traditional antibiotics against resistant bacterial strains.
These findings emphasize the potential for developing novel therapeutic agents based on the pyrazole scaffold .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves alkylation of pyrazole precursors. For example, alkylation of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with 1H-pyrazol-4-amine derivatives in the presence of a base (e.g., NaH or K₂CO₃) and aprotic solvents like DMF or DMSO under reflux conditions. Optimization includes adjusting temperature (60–80°C), solvent purity, and stoichiometric ratios of reactants. Continuous flow synthesis techniques may improve scalability and yield .
Q. Which spectroscopic and analytical techniques are most effective for confirming the molecular structure and purity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and methylene bridge connectivity. Mass spectrometry (EI-MS or ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., NH stretching at ~3400 cm⁻¹). High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) ensures purity, with retention times compared to standards .
Q. What initial biological screening assays are recommended to evaluate its potential therapeutic applications?
- Methodology : Begin with in vitro enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) and microbial susceptibility testing (MIC assays for antimicrobial potential). Cytotoxicity screening using MTT or resazurin assays on human cell lines (e.g., HEK-293) establishes safety profiles. Dose-response curves and IC₅₀ calculations are essential for potency evaluation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Methodology : Replicate experiments under standardized conditions (e.g., pH, temperature, cell line origins). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) to cross-validate results. Statistical meta-analysis of published data can identify confounding variables, such as microbial strain variability or solvent effects (DMSO vs. ethanol). Controlled studies with reference compounds (e.g., known kinase inhibitors) help contextualize activity .
Q. What computational strategies are effective for predicting and validating the compound’s interactions with biological targets?
- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding poses with target proteins (e.g., kinases or GPCRs). Molecular Dynamics (MD) simulations (GROMACS) assess binding stability over time. Quantitative Structure-Activity Relationship (QSAR) models optimize substituent effects on potency. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities .
Q. How can the compound’s solubility and bioavailability be enhanced without compromising bioactivity?
- Methodology : Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) at non-critical positions via structure-activity relationship (SAR) studies. Prodrug approaches (e.g., acetylating the amine group) improve membrane permeability. Co-solvency studies with cyclodextrins or lipid-based nanoformulations enhance aqueous solubility. Monitor bioactivity retention through parallel enzymatic assays .
Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in complex biological systems?
- Methodology : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways. CRISPR-Cas9 knockout models can validate target engagement. Pharmacodynamic studies in animal models (e.g., murine inflammation assays) correlate exposure levels with efficacy. Use fluorescent probes (e.g., FITC-labeled analogs) for cellular localization tracking via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
